10‑Fold Discrimination Between oNADP⁺ and oNAD⁺ at NADPH‑Cytochrome P‑450 Reductase
In a direct head‑to‑head study on purified NADPH‑cytochrome P‑450 reductase, periodate‑oxidized NADP⁺ (oNADP⁺) acted as a competitive inhibitor with Ki ≈ 10 µM, while periodate‑oxidized NAD⁺ (oNAD⁺) exhibited a Ki greater than 100 µM [1]. Despite its higher affinity, oNADP⁺ did not form a covalent bond with the reductase, whereas oNAD⁺ covalently modified the enzyme at the NADPH‑binding site [2]. This orthogonal selectivity—high‑affinity reversible binding without covalent modification—allows oNADP⁺ to probe the coenzyme‑binding pocket without permanently disabling the enzyme, a property not shared by oNAD⁺.
| Evidence Dimension | Inhibition constant (Ki) for NADPH‑cytochrome P‑450 reductase |
|---|---|
| Target Compound Data | Ki (oNADP⁺) ≈ 10 µM; no covalent adduct formed |
| Comparator Or Baseline | Ki (oNAD⁺) > 100 µM; covalent modification observed |
| Quantified Difference | ≥ 10‑fold lower Ki for oNADP⁺; qualitative difference in covalent reactivity |
| Conditions | Purified NADPH‑cytochrome P‑450 reductase; competitive inhibition assay vs. NADPH |
Why This Matters
For experiments requiring reversible active‑site occupancy—such as coenzyme‑binding topology studies or transient kinetic measurements—oNADP⁺ provides the requisite affinity without irreversible enzyme consumption.
- [1] Slepneva, I. A., & Weiner, L. M. (1988). Affinity modification of NADPH‑cytochrome P‑450 reductase. Biochemical and Biophysical Research Communications, 155(2), 1026–1032. View Source
- [2] Slepneva, I. A., Weiner, L. M., & Tsyrlov, I. B. (1989). Affinity modification of microsomal flavoproteins by NAD(P) 2′,3′‑dialdehydes. Biochemical and Biophysical Research Communications, 164(2), 758–763. View Source
